molecular formula C18H19FN2O3 B5823588 ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5823588
M. Wt: 330.4 g/mol
InChI Key: NQHLDNVGCZLDKI-UHFFFAOYSA-N
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Description

ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C17H18FN3O3. This compound is characterized by the presence of an ethyl ester group, a fluorophenethyl group, and a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-fluorophenethylamine with ethyl 4-aminobenzoate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(4-FLUOROPHENYL)AMINO]BENZOATE: Similar structure but lacks the phenethyl group.

    ETHYL 4-[(4-FLUOROPHENYL)SULFONYL]AMINO]BENZOATE: Contains a sulfonyl group instead of the carbonyl group.

    ETHYL 4-[(PENTAFLUOROBENZOYL)AMINO]BENZOATE: Contains a pentafluorobenzoyl group.

Uniqueness

ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of both the fluorophenethyl and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

ethyl 4-[2-(4-fluorophenyl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-2-24-17(22)14-5-9-16(10-6-14)21-18(23)20-12-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHLDNVGCZLDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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